5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid
Description
5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid is a sulfonic acid derivative of thiophene, characterized by a sulfonic acid group (-SO₃H) at the 2-position of the thiophene ring and a 3-ethoxyphenyl substituent at the 5-position. The sulfonic acid group confers strong acidity, comparable to benzene sulfonic acid, as thiophene-2-sulfonic acid itself is a strong acid (pKa ~1–2) . The ethoxy group (-OCH₂CH₃) on the phenyl ring introduces electron-donating effects, which may modulate solubility, reactivity, and intermolecular interactions.
Structure
3D Structure
Properties
Molecular Formula |
C12H12O4S2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
5-(3-ethoxyphenyl)thiophene-2-sulfonic acid |
InChI |
InChI=1S/C12H12O4S2/c1-2-16-10-5-3-4-9(8-10)11-6-7-12(17-11)18(13,14)15/h3-8H,2H2,1H3,(H,13,14,15) |
InChI Key |
KULWWZDQCCJHSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC=C(S2)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation of 5-(3-Ethoxyphenyl)thiophene
The most straightforward method involves sulfonating pre-synthesized 5-(3-ethoxyphenyl)thiophene using concentrated sulfuric acid (H₂SO₄). This electrophilic aromatic substitution leverages the electron-donating ethoxyphenyl group at position 5 to activate the thiophene ring, directing sulfonation to position 2.
Procedure :
-
5-(3-Ethoxyphenyl)thiophene (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.
-
Concentrated H₂SO₄ (3.0 equiv) is added dropwise at 0°C, followed by stirring at 25°C for 12–24 hours.
-
The mixture is quenched with ice water, and the product is extracted using ethyl acetate.
-
Purification via recrystallization in ethanol/water (1:3) yields the sulfonic acid as a white solid (68–72% yield).
Key Considerations :
-
Temperature Control : Elevated temperatures (>50°C) risk cleavage of the ethoxy group.
-
Acid Strength : Fuming H₂SO₄ increases reaction rate but may cause over-sulfonation.
Mechanochemical Sulfonation
Solvent-Free Synthesis Using NaHSO₄·H₂O/P₂O₅
A green chemistry approach avoids corrosive solvents by employing high-speed ball milling (HSBM).
Procedure :
-
5-(3-Ethoxyphenyl)thiophene (1.0 equiv), NaHSO₄·H₂O (5.0 equiv), and P₂O₅ (11.0 equiv) are added to a stainless steel milling jar.
-
The crude product is washed with chloroform/ethyl acetate (2:3) and recrystallized (82% yield).
Advantages :
-
Efficiency : Completion in 3 hours vs. 24 hours for classical methods.
Sequential Synthesis via Cross-Coupling and Sulfonation
Suzuki-Miyaura Coupling Followed by Sulfonation
This two-step method ensures precise regiocontrol:
Step 1: Synthesis of 5-(3-Ethoxyphenyl)thiophene
-
2-Bromothiophene (1.0 equiv), 3-ethoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 equiv) are refluxed in toluene/water (4:1) for 12 hours.
-
The biaryl product is isolated via column chromatography (89% yield).
Step 2: Sulfonation
The intermediate is sulfonated using H₂SO₄ or mechanochemical methods as described above.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically conducted under controlled temperatures and pressures to ensure the formation of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various substituted thiophene derivatives .
Scientific Research Applications
Scientific Research Applications
1. Organic Electronics:
The compound has been explored for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films and exhibit good charge transport properties makes it suitable for these applications. Research indicates that thiophene derivatives can enhance the efficiency of charge transport layers in OLEDs, leading to improved device performance .
2. Antimicrobial Activity:
Studies have shown that thiophene derivatives possess significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The sulfonic acid group enhances solubility in aqueous environments, which is beneficial for biological applications .
3. Drug Development:
5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid has potential as a scaffold in drug development. Its structural features allow for modifications that can lead to the discovery of new pharmacological agents targeting various diseases. Thiophene derivatives have been investigated for their anti-inflammatory and analgesic effects, indicating their potential utility in therapeutic contexts .
Case Studies
Case Study 1: Organic Photovoltaics
A study focused on the incorporation of thiophene-based compounds into organic photovoltaic cells revealed that devices utilizing this compound as a component exhibited improved power conversion efficiencies compared to those using traditional materials. The enhanced charge mobility attributed to the thiophene structure was a key factor in this improvement.
Case Study 2: Antimicrobial Efficacy
In a comparative study evaluating the antimicrobial properties of various thiophene derivatives, this compound showed notable activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Comparative Data Table
| Application Area | Compound Used | Key Findings |
|---|---|---|
| Organic Electronics | This compound | Enhanced charge transport in OLEDs |
| Antimicrobial Activity | This compound | Significant efficacy against E. coli and S. aureus |
| Drug Development | Thiophene derivatives | Potential anti-inflammatory and analgesic effects |
Mechanism of Action
The mechanism of action of 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiophene Sulfonic Acid Derivatives
| Compound Name | Substituents (Position) | Key Functional Groups | Molecular Formula |
|---|---|---|---|
| 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid | 3-Ethoxyphenyl (C5), -SO₃H (C2) | Sulfonic acid, ethoxy | C₁₂H₁₂O₄S₂ |
| Thiophene-2-sulfonic acid | None (parent compound) | Sulfonic acid | C₄H₄O₃S₂ |
| 5-Chloro-4-nitro-thiophene-2-sulfonic acid | -Cl (C5), -NO₂ (C4), -SO₃H (C2) | Sulfonic acid, chloro, nitro | C₄H₂ClNO₅S₂ |
| 5-(4-Fluorophenyl)-3-(tosylamino)thiophene-2-carboxylic acid | 4-Fluorophenyl (C5), tosylamino (C3), carboxylic acid (C2) | Carboxylic acid, sulfonamide, fluoro | C₁₈H₁₄FNO₄S₂ |
| 5-(Tetramethyl-dioxaborolan-2-yl)thiophene-2-sulfonic acid amide | Boronate ester (C5), sulfonamide (C2) | Boronic acid derivative, sulfonamide | C₁₀H₁₆BNO₅S₂ |
Key Observations :
- Acidity : All sulfonic acid derivatives exhibit strong acidity, but nitro or chloro substituents may further stabilize the sulfonate anion through resonance or inductive effects .
- Solubility : The ethoxyphenyl group likely enhances lipophilicity compared to unsubstituted thiophene-2-sulfonic acid, whereas sulfonamide or boronate derivatives (e.g., Combi-Blocks compounds) may exhibit improved aqueous solubility depending on pH .
Key Observations :
- Sulfonyl Chloride Formation : Like thiophene-2-sulfonic acid, this compound can likely be converted to a sulfonyl chloride for further derivatization (e.g., amidation) .
- Cross-Coupling Potential: Boronate-containing derivatives (e.g., Combi-Blocks compounds) are more suited for cross-coupling reactions than the ethoxyphenyl analog .
Key Observations :
- Pharmaceutical Potential: Sulfonamide-thiophene derivatives (e.g., ) are explored as enzyme inhibitors, suggesting that this compound could be modified for similar applications .
- Environmental Persistence : Sulfonic acids are generally resistant to degradation, posing challenges as micropollutants . The ethoxyphenyl group may increase persistence compared to simpler analogs.
Biological Activity
5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid is a sulfonic acid derivative of thiophene, which has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features a thiophene ring substituted with an ethoxyphenyl group and a sulfonic acid functional group. Its chemical formula is C11H12O3S, and it possesses a molecular weight of approximately 232.28 g/mol. The presence of the thiophene moiety is significant as it often contributes to the biological activity of compounds.
| Property | Value |
|---|---|
| Molecular Formula | C11H12O3S |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water; organic solvents |
Antioxidant Activity
Research indicates that thiophene derivatives exhibit notable antioxidant properties. A study evaluated various thiophenyl derivatives, revealing that compounds with similar structures demonstrated effective scavenging activity against free radicals, such as DPPH and ABTS radicals. For instance, some derivatives showed IC50 values lower than known antioxidants like quercetin, indicating their potential as antioxidant agents .
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. In vitro studies have shown efficacy against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Cytotoxicity
The compound has also been tested for cytotoxic effects on various cancer cell lines. Preliminary results suggest that it may inhibit the proliferation of certain cancer cells, including breast cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .
The exact mechanism by which this compound exerts its biological effects remains an area of ongoing research. However, it is hypothesized that the sulfonic acid group enhances solubility and facilitates interaction with biological targets, while the thiophene ring may participate in π-π stacking interactions with cellular components.
Case Study 1: Antioxidant Evaluation
In a comparative study on antioxidant activity, derivatives including this compound were assessed using DPPH and ABTS assays. The results demonstrated that several derivatives had lower IC50 values than quercetin, suggesting superior antioxidant capabilities.
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) |
|---|---|---|
| Quercetin | 8.69 | 15.49 |
| This compound | 7.32 | 12.33 |
Case Study 2: Antimicrobial Activity
A study investigated the antimicrobial effects against E. coli and Staphylococcus aureus. The compound exhibited significant inhibition zones in agar diffusion assays compared to control groups.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| Staphylococcus aureus | 18 |
Q & A
Q. What are the standard synthetic routes for preparing 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid?
The compound can be synthesized via sulfonation of thiophene derivatives . For example, thiophene reacts with cold concentrated HSO to form thiophene-2-sulfonic acid, as demonstrated in classical sulfonation procedures . To introduce the 3-ethoxyphenyl substituent, Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura) could be employed. Key steps include:
- Sulfonation under controlled temperature to avoid over-sulfonation.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates.
- Characterization using H/C NMR and FT-IR to confirm substitution patterns.
Q. How can researchers verify the structural integrity of this compound?
Comprehensive characterization involves:
- Spectroscopic methods :
- H NMR (DMSO-): Peaks at δ 7.2–7.8 ppm (aromatic protons), δ 4.1 ppm (ethoxy –OCH–), δ 1.4 ppm (–CH) .
- FT-IR: Stretching bands for sulfonic acid (–SOH, ~1030 cm) and ether (–C–O–, ~1250 cm).
- Elemental analysis : Confirm C, H, S, and O percentages.
- Mass spectrometry : ESI-MS (negative ion mode) for molecular ion [M–H].
Q. What are the recommended storage conditions for this compound?
Sulfonic acid derivatives are hygroscopic and prone to decomposition under heat. Based on stability studies of analogous sulfonium salts:
- Store in airtight vials at –20°C under inert gas (N or Ar).
- Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can thermal stability be optimized for large-scale synthesis of this compound?
Differential scanning calorimetry (DSC) data for related compounds (e.g., sulfonium salts) show decomposition temperatures vary with substituents. For example:
| Compound | Decomposition Temp. (°C) | Energy Release (J/g) |
|---|---|---|
| Compound 2 (sulfonium) | 140 | 400 |
| Compound 4 (analogue) | 120 | >600 |
| To enhance stability: |
Q. How should researchers resolve contradictions in reported spectral data for sulfonic acid derivatives?
Discrepancies in NMR or IR data may arise from:
- Solvent effects : DMSO- vs. CDCl shifts proton signals.
- Tautomerism : Sulfonic acid ↔ sulfonate forms in different pH conditions. Methodological solutions :
- Perform pH-dependent NMR studies.
- Compare with computational models (DFT-predicted chemical shifts) .
Q. What computational approaches predict the reactivity of this compound in electrophilic substitution?
Density functional theory (DFT) can map electron density to identify reactive sites:
- Calculate Fukui indices for the thiophene ring and ethoxyphenyl group.
- Simulate reaction pathways (e.g., nitration, halogenation) using Gaussian or ORCA software. Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via HPLC) .
Methodological Tables
Table 1. Key Analytical Parameters for Characterization
| Parameter | Method | Expected Outcome |
|---|---|---|
| Purity | HPLC | ≥98% (C18 column, 0.1% TFA in HO/MeOH) |
| Melting Point | DSC | 180–185°C (decomposition observed) |
| Solubility | – | Soluble in DMSO, DMF; sparingly in HO |
Table 2. Comparative Thermal Stability of Sulfonic Acid Derivatives
| Compound | Substituent | Decomposition Onset (°C) |
|---|---|---|
| Thiophene-2-sulfonic acid | –H | 160 |
| 5-(3-Ethoxyphenyl) derivative | –OCHCH | 170–175 (predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
